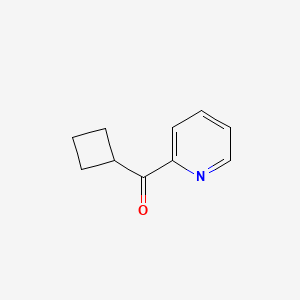

Cyclobutyl 2-pyridyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFVVUQDXNEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641987 | |

| Record name | Cyclobutyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515154-32-2 | |

| Record name | Cyclobutyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Cyclobutyl 2-Pyridyl Ketone (CAS 515154-32-2)

[1][2][3]

Executive Summary

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2) is a specialized heteroaromatic scaffold utilized primarily as a key intermediate in the synthesis of pharmaceutical agents targeting the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] Its structural core—a pyridine ring linked to a strained cyclobutyl moiety via a carbonyl bridge—serves as a critical "hinge" in medicinal chemistry, offering a rigid yet metabolically distinct profile compared to isopropyl or cyclopentyl analogs.

This guide details the synthesis, physicochemical characterization, and application of this compound in high-value drug discovery pipelines.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 515154-32-2 |

| IUPAC Name | Cyclobutyl(pyridin-2-yl)methanone |

| SMILES | O=C(C1CCC1)C2=NC=CC=C2 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Pale yellow to amber oil (solidifies upon high purity/cooling) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| LogP | ~2.1 (Predicted) |

| Key Functional Groups | 2-Pyridyl (electron-deficient heteroaryl), Ketone (electrophilic center), Cyclobutyl (strained carbocycle) |

Synthesis Protocols

Strategic Analysis of Routes

The synthesis of heteroaryl ketones requires careful control to prevent over-addition (formation of tertiary alcohols). For This compound , two primary routes are validated for research and scale-up.

Method A: Grignard Addition to Nitrile (Preferred for Scale)

This method utilizes the reaction between 2-cyanopyridine and cyclobutylmagnesium bromide .

-

Mechanism: The Grignard reagent attacks the nitrile carbon to form a stable metallo-imine intermediate. This intermediate does not react further with the Grignard reagent, preventing over-alkylation. Acidic hydrolysis yields the ketone.

-

Advantages: One-step, cost-effective starting materials, high chemoselectivity.

Method B: Weinreb Amide Acylation (High Precision)

Reaction of 2-lithiopyridine with N-methoxy-N-methylcyclobutanecarboxamide .

-

Mechanism: The stable tetrahedral intermediate formed with the Weinreb amide prevents double addition.

-

Advantages: Useful if the Grignard reagent is difficult to prepare or if specific substitution exists on the pyridine ring that is sensitive to Grignard conditions.

Detailed Protocol: Method A (Grignard Route)

Reagents:

-

2-Cyanopyridine (1.0 equiv)

-

Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF)

-

Anhydrous THF (Solvent)

-

Ammonium chloride (Sat. aq., Quench)[4]

-

HCl (1M, Hydrolysis)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 2-cyanopyridine (e.g., 10.4 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer cyclobutylmagnesium bromide (240 mL of 0.5 M solution, 120 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. The solution will turn from colorless to dark brown/red (formation of the imine-magnesium complex).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS. The nitrile peak should disappear.

-

Hydrolysis (Critical): Cool the mixture back to 0°C. Carefully quench with saturated NH₄Cl (50 mL). Note: This releases the imine.[5] To convert the imine to the ketone, add 1M HCl (100 mL) and stir vigorously at RT for 1 hour.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers.

-

Wash: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 85-92% yield of pale yellow oil.

Process Visualization

The following diagram illustrates the chemical logic and workflow for the Grignard synthesis route.

Figure 1: Reaction pathway for the synthesis of this compound via Grignard addition to nitrile, highlighting the self-limiting intermediate that ensures ketone selectivity.

Applications in Drug Discovery

A. TRPV3 Antagonists (Pain & Inflammation)

The primary high-value application of CAS 515154-32-2 is as a precursor for TRPV3 (Transient Receptor Potential Vanilloid 3) antagonists.

-

Mechanism: The ketone is typically reduced or reacted with organometallics to form tertiary alcohols (e.g., pyridinyl methanol derivatives).

-

Significance: These derivatives modulate Ca²⁺ influx in keratinocytes and neuronal tissues, treating neuropathic pain and inflammatory skin conditions.

-

Reference: Research indicates pyridinyl methanol moieties derived from this ketone show high selectivity against TRPV3 over TRPV1/TRPV4.

B. Kinase Inhibitor Scaffolds

The cyclobutyl group acts as a bioisostere for isopropyl or tert-butyl groups but with distinct spatial vectors.

-

Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

-

Conformational Lock: The rigidity of the cyclobutyl ring, combined with the pyridine nitrogen acceptor, creates a defined pharmacophore for binding pockets in kinases (e.g., p38 MAP kinase).

Safety & Handling (GHS)[8]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ketones can slowly oxidize or absorb moisture over time.

-

Spill: Absorb with sand or vermiculite; neutralize acidic residues if hydrolysis occurs.

References

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry / PubMed. Accessible via NIH. Link

-

Preparation of Cyclobutyl Ketones via Grignard Addition to Nitriles. Organic Syntheses (General Method adaptation). Link

-

This compound Product Data & Safety Sheet. BLD Pharm / PubChem. Link

-

Divergent Synthesis of Cyclobutyl Amines. ChemRxiv (Contextual usage of cyclobutyl ketones). Link

"Cyclobutyl 2-pyridyl ketone" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclobutyl 2-Pyridyl Ketone

Abstract

This compound stands at the confluence of two structurally significant chemical motifs: the conformationally constrained cyclobutane ring and the electronically versatile pyridyl ketone system. The cyclobutane scaffold is of increasing interest in medicinal chemistry, offering a rigid, three-dimensional alternative to more flexible linkers and planar aryl groups.[1] Concurrently, the 2-pyridyl ketone moiety serves as a common pharmacophore and a versatile synthetic handle. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for applications in drug design, materials science, and catalysis. This guide provides a comprehensive analysis of the structural features of this compound, synthesizes established principles to predict its conformational landscape, and outlines authoritative experimental and computational workflows for its complete characterization.

Fundamental Molecular Architecture

The overall structure of this compound is dictated by the interplay between its two primary components: the non-planar cyclobutyl ring and the largely planar pyridyl ketone system.

The Cyclobutyl Moiety: A Study in Strain

Unlike the flat, highly strained cyclopropane, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[2] This puckering comes at the cost of a slight increase in angle strain, with the internal C-C-C bond angles compressing to approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2] This balance between angle strain and torsional strain results in a dynamic equilibrium between two equivalent puckered conformations that rapidly interconvert at room temperature. The presence of a bulky substituent, such as the 2-pyridyl ketone group, is expected to influence the puckering angle and may create a preference for one conformation.

The 2-Pyridyl Ketone Moiety: Rotational Freedom

The 2-pyridyl ketone fragment consists of a pyridine ring linked to a carbonyl group. The key determinant of its conformation is the rotation around the single bond connecting the carbonyl carbon to the C2 carbon of the pyridine ring. This rotation defines the relative orientation of the carbonyl oxygen and the pyridine nitrogen. Two principal planar conformers are possible:

-

s-trans (or anti): The carbonyl oxygen and the pyridine nitrogen are oriented on opposite sides of the C-C single bond. This conformation is generally favored to minimize steric repulsion and dipole-dipole interactions.

-

s-cis (or syn): The carbonyl oxygen and the pyridine nitrogen are on the same side of the C-C single bond. While often higher in energy, this conformation can be stabilized by specific solvent effects or intramolecular interactions.

Studies on related aryl and heteroaryl ketones have shown that a combination of steric, electronic, and crystal packing forces dictates the preferred conformation in different states (gas, solution, solid).[3]

Conformational Landscape and Key Isomers

The overall conformation of this compound is defined by two primary degrees of freedom: the puckering of the cyclobutane ring and the rotation about the C(carbonyl)-C(pyridyl) bond. The interplay between these motions gives rise to a complex potential energy surface with several possible low-energy conformers.

The diagram below illustrates the primary conformational questions that must be addressed to fully characterize the molecule.

Caption: Integrated workflow for structural and conformational analysis.

Protocol: Computational Conformational Analysis

Expertise & Causality: This in silico approach is the most efficient first step. It allows for the exploration of the entire potential energy surface without the cost and time of synthesis and experimentation. By using a reliable level of theory like Density Functional Theory (DFT), we can accurately predict geometries, relative energies, and spectroscopic properties to guide subsequent experimental work.

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy minima. The key dihedral angle (C(pyridyl)-C(pyridyl)-C(carbonyl)=O) should be rotated in increments (e.g., 15°) to ensure the entire rotational landscape is sampled.

-

Geometry Optimization: Each identified conformer should be fully optimized using DFT. A common and robust functional/basis set combination is B3LYP/6-31G(d). This step refines the geometry to the nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and predicted IR spectra.

-

Energy Refinement: For the lowest-energy conformers, perform single-point energy calculations with a larger, more accurate basis set (e.g., 6-311+G(d,p)) to obtain more reliable relative energies.

-

Data Analysis: Tabulate the relative energies (ΔE and ΔG), key dihedral angles, and bond lengths for all stable conformers.

Protocol: NMR Spectroscopic Analysis

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution, which is most relevant to biological and chemical reactivity. While basic ¹H and ¹³C NMR confirm connectivity, advanced 2D techniques like NOESY are required to probe through-space interactions that define conformation.

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Standard 1D Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the cyclobutyl protons will provide initial clues about the ring's puckering and the orientation of the ketone.

-

2D Correlation Spectra (COSY & HSQC): Run COSY (¹H-¹H) and HSQC (¹H-¹³C) experiments to unambiguously assign all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or ROESY spectrum. This is the critical step for conformational analysis. A cross-peak between two protons indicates they are close in space (< 5 Å). The presence of an NOE between a proton on the pyridine ring (e.g., H6) and a proton on the cyclobutyl ring would provide definitive evidence for the preferred rotational isomer. For example, in an s-trans conformation, an NOE would be expected between the cyclobutyl protons and the H3 proton of the pyridine ring, whereas the s-cis would show an NOE to the pyridine nitrogen lone pair (not observable) but potentially to the H6 proton if sterically allowed.

Protocol: Single-Crystal X-ray Diffraction

Expertise & Causality: X-ray crystallography provides an unambiguous, high-resolution map of the electron density in the solid state, yielding the precise atomic coordinates. [4]This "gold standard" method provides definitive proof of the molecular structure, bond lengths, bond angles, and the conformation adopted in the crystal lattice. This experimental result serves as the ultimate benchmark for validating the computational models. [5][6] Methodology:

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated. [4]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-precision structure.

-

Structural Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles. This data provides the definitive solid-state conformation.

Predicted Data and Properties

Based on the analysis of the constituent fragments, the following properties and conformational data can be predicted. The quantitative data in Table 2 is hypothetical, representing a plausible outcome from the computational protocol described above.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | Calculated |

| Molecular Weight | 161.20 g/mol | Calculated |

| Key Functional Groups | Ketone, Pyridine | Structural Analysis |

| Primary Rotatable Bonds | C(carbonyl)-C(pyridyl), C(carbonyl)-C(cyclobutyl) | Structural Analysis |

Table 2: Hypothetical Relative Energies of Key Conformers (from DFT Calculation)

| Conformer ID | Pyridyl-Carbonyl Torsion (s-cis/s-trans) | C(pyridyl)-C(py)-C(CO)-O Dihedral | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-1 | s-trans | ~180° | 0.00 | >99% |

| Conf-2 | s-cis | ~0° | +5.8 | <1% |

| TS-1 | Perpendicular | ~90° | +7.2 | 0% (Transition State) |

Note: Energies are hypothetical and serve to illustrate the expected large preference for the s-trans conformer due to steric hindrance.

Conclusion

The molecular structure of this compound is characterized by a puckered, non-planar cyclobutane ring attached to a planar 2-pyridyl ketone group. The conformational landscape is dominated by the rotation around the C(carbonyl)-C(pyridyl) bond. Strong theoretical reasoning, based on steric and electronic principles, predicts a significant preference for the s-trans conformer, where the carbonyl oxygen is oriented away from the pyridine nitrogen. This guide provides a robust, multi-faceted workflow for the definitive characterization of this molecule, integrating predictive computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography. The resulting structural insights are critical for any researcher or drug development professional seeking to leverage the unique properties of this molecular scaffold.

References

-

Cyclobutanone - Wikipedia. Wikipedia. [Link]

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PubMed. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry – Rational synthesis, structural analysis and photoluminescence. ResearchGate. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH National Library of Medicine. [Link]

-

Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]

-

Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. Royal Society of Chemistry. [Link]

-

4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]

-

Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

-

Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations. Royal Society of Chemistry. [Link]

-

Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). YouTube. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Cyclobutyl 2-pyridyl ketone in Common Organic Solvents

Executive Summary: The Strategic Importance of Solubility Profiling

In the landscape of contemporary drug discovery and chemical synthesis, the cyclobutane motif has garnered significant interest for its capacity to impart unique conformational rigidity and favorable pharmacological properties, such as enhanced metabolic stability and binding efficiency.[1] Cyclobutyl 2-pyridyl ketone, a molecule incorporating this valuable scaffold alongside a polar pyridyl ring and a ketone linker, presents a fascinating case study in solubility. Understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for successful process development, from reaction optimization and product purification to formulation and final dosage form design. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound, blending theoretical principles with robust, field-proven experimental protocols.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] A detailed analysis of the this compound structure is therefore essential for predicting its solubility profile.

The molecule can be deconstructed into distinct polar and non-polar domains:

-

Polar Domains:

-

Ketone Carbonyl Group (C=O): The significant difference in electronegativity between the carbon and oxygen atoms creates a strong dipole moment, making this group a prime site for dipole-dipole interactions.[3]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. Its presence introduces polarity and a site for potential acid-base interactions.

-

-

Non-polar Domains:

-

Cyclobutane Ring: This saturated aliphatic ring is a classic non-polar hydrocarbon moiety.

-

Aromatic System: The carbon framework of the pyridine ring also contributes to the molecule's non-polar character.

-

These competing features suggest a nuanced solubility behavior. The molecule is amphiphilic in nature, possessing both hydrophilic (polar) and lipophilic (non-polar) characteristics. This duality dictates its affinity for different classes of solvents.

Predicted Solubility Profile

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Low to moderate solubility is anticipated. While the ketone's oxygen and pyridine's nitrogen can act as hydrogen bond acceptors with solvent molecules, the sizeable non-polar hydrocarbon backbone (cyclobutane and the pyridine ring structure) will limit miscibility.[4][5] As the alkyl chain of alcohol solvents increases (e.g., from methanol to butanol), the solvent becomes less polar, which may slightly improve solubility, but the dominant hydrogen-bonding network of the solvent remains a barrier. In acidic aqueous solutions, protonation of the pyridine nitrogen would form a cationic salt, dramatically increasing water solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents possess strong dipole moments that can effectively solvate the polar regions of this compound through dipole-dipole interactions.[6] Crucially, they lack the strong, self-associating hydrogen bond networks found in protic solvents, allowing for more favorable solute-solvent interactions.

-

In Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate solubility is expected. The non-polar cyclobutane and aromatic portions of the solute will interact favorably with these solvents via London dispersion forces.[6] However, the highly polar ketone and pyridine functionalities may reduce solubility in extremely non-polar solvents like hexane, where the energy cost of breaking up the solvent-solvent interactions to accommodate the polar solute is high.

Quantitative Solubility Data: A Predictive Summary

| Solvent Class | Solvent Example | Predicted Solubility (at 25°C) | Primary Intermolecular Forces |

| Polar Protic | Water | Sparingly Soluble / Insoluble | Hydrogen Bonding, Dipole-Dipole |

| Methanol | Moderately Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Ethanol | Moderately Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Dipole-Dipole |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Dipole-Dipole | |

| Acetone | Soluble | Dipole-Dipole | |

| Acetonitrile | Soluble | Dipole-Dipole | |

| Non-Polar | Toluene | Moderately Soluble | London Dispersion, π-stacking |

| Dichloromethane | Soluble | Dipole-Dipole, London Dispersion | |

| Diethyl Ether | Sparingly Soluble | Dipole-Dipole, London Dispersion | |

| Hexane | Insoluble | London Dispersion |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions require empirical validation. The following section details a robust, two-stage protocol for accurately determining the solubility of this compound. This protocol is designed as a self-validating system to ensure data integrity.

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Part A: Rapid Qualitative Screening

Rationale: This initial screen is a rapid, resource-efficient method to quickly categorize solvents and identify promising candidates for the more rigorous quantitative analysis.[2][7]

Methodology:

-

Preparation: Into a series of 13x100 mm glass test tubes, add approximately 10 mg of this compound. The exact mass is not critical, but consistency is key.

-

Solvent Addition: Add 1.0 mL of a test solvent to each tube.

-

Mixing: Cap and vortex each tube vigorously for 60 seconds.[2]

-

Observation: Allow the tubes to stand for 5 minutes. Visually inspect each tube against a dark background.

-

Classification:

-

Soluble: No visible solid particles remain. The solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Part B: Quantitative Isothermal Shake-Flask Method

Rationale: This is the gold-standard method for determining thermodynamic equilibrium solubility. The use of a constant temperature bath is critical, as solubility is highly temperature-dependent. Analysis via UV-Vis spectroscopy, assuming the compound has a chromophore (the pyridyl ketone system does), provides a sensitive and accurate means of quantification when benchmarked against a proper calibration curve.[8]

Methodology:

-

Preparation of Saturated Solution:

-

To a 4 mL glass vial, add a known volume of the chosen solvent (e.g., 2.0 mL).

-

Add an excess of this compound (e.g., ~50 mg, ensuring a substantial amount of solid will remain undissolved).

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to remain in the temperature bath for 30 minutes without agitation for solids to settle.

-

Carefully draw the supernatant into a syringe. Causality Check: This step must be performed without disturbing the solid bed to avoid aspirating undissolved particles.

-

Attach a 0.22 µm PTFE syringe filter and discard the first ~0.2 mL of filtrate to saturate the filter membrane.

-

Filter the remaining supernatant into a clean, tared vial. This step is the most critical for accuracy; any particulate matter will falsely elevate the measured solubility.

-

-

Analysis (UV-Vis Spectroscopy):

-

Calibration Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Perform serial dilutions to create a series of standards (e.g., 5-6 standards spanning the expected concentration range). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

-

Sample Analysis: Gravimetrically prepare an accurate dilution of the saturated filtrate to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of the diluted sample.

-

Back-calculate the concentration of the original, undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Visualizing Solute-Solvent Interactions

The underlying forces driving solubility can be visualized to better understand the theoretical predictions.

Caption: Key intermolecular forces in solubility.

Conclusion

This compound possesses a balanced amphiphilic structure, leading to a predictable yet complex solubility profile. High solubility is expected in polar aprotic solvents, with moderate solubility in polar protic and non-polar aromatic solvents, and poor solubility in highly non-polar aliphatic solvents and water. This guide provides the theoretical foundation to understand these behaviors and a robust experimental framework to quantify them accurately. For researchers in process chemistry and drug development, applying these principles and protocols is a foundational step toward harnessing the full potential of this and other novel chemical entities.

References

- Source: Not specified, educational material.

- Title: Physical Properties of Ketones and Aldehydes Source: OpenOChem Learn URL

- Title: 1.

- Title: Determination of maximum solubility?

- Source: Not specified, educational material.

- Source: Not specified, educational material.

- Source: National Institutes of Health (NIH)

- Source: meriSTEM (YouTube)

- Source: Not specified, educational material (Cengage Learning adaptation).

- Source: openlectures sg (YouTube)

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. reddit.com [reddit.com]

Theoretical Profiling of Cyclobutyl 2-Pyridyl Ketone: A Computational Protocol

Executive Summary

Cyclobutyl 2-pyridyl ketone (C10H11NO) represents a high-value scaffold in modern medicinal chemistry.[1] It serves as a conformationally restricted bioisostere of isopropyl 2-pyridyl ketone, offering altered metabolic stability and distinct steric vectors for kinase inhibitor and GPCR ligand design.[2]

This technical guide provides a rigorous computational framework for characterizing this molecule. Unlike standard aliphatic ketones, the interplay between the heteroaromatic pyridine ring (n→π* interactions) and the strained cyclobutane core (puckering dynamics) requires a specialized theoretical approach.[2] The following protocol integrates conformational sampling, Density Functional Theory (DFT), and electronic property mapping to support rational drug design.

Part 1: Computational Methodology & Workflow

The "Puckering-Rotation" Conundrum

Standard minimization algorithms often fail to locate the global minimum for cyclobutyl ketones because they trap the cyclobutane ring in a planar transition state or fail to account for the coupled rotation of the pyridine ring.[2]

The Protocol:

-

Grid Search (Scan): You must perform a relaxed potential energy surface (PES) scan across two coordinates simultaneously:

-

Level of Theory: Start with B3LYP/6-31G(d) for the scan to save cost, then re-optimize minima at M06-2X/6-311++G(d,p) .[2]

-

Why M06-2X? This Minnesota functional captures medium-range correlation energy better than B3LYP, which is critical for modeling the dispersion interactions between the lone pair of the pyridine nitrogen and the cyclobutane hydrogens.[2]

-

Solvation Models

Gas-phase calculations are insufficient for drug design.[2] Use the SMD (Solvation Model based on Density) with water (

Computational Workflow Diagram

Caption: Workflow for accurate theoretical characterization, prioritizing conformational sampling before high-level DFT.

Part 2: Structural & Conformational Analysis

The Pyridine-Carbonyl Orientation

The 2-pyridyl ketone moiety exhibits two dominant conformers defined by the N-C-C=O[2] dihedral angle:

-

syn-periplanar (cis-like): The Pyridine Nitrogen and Carbonyl Oxygen are on the same side.[2] This is generally the higher energy state due to dipole-dipole repulsion, but it is the required geometry for metal chelation .[2]

-

anti-periplanar (trans-like): The Nitrogen and Oxygen are opposed. This is typically the global minimum (approx. 3–5 kcal/mol more stable) due to dipole minimization.[2]

Critical Insight for Drug Design: If your drug target requires bidentate binding (e.g., to a Zinc finger or Magnesium co-factor), the energy penalty to rotate from anti to syn must be calculated.[2] A penalty >7 kcal/mol suggests the molecule will rarely adopt the bioactive conformation.[2]

Cyclobutane Ring Strain

The cyclobutane ring is not planar.[2] It adopts a "butterfly" or "puckered" conformation to relieve torsional strain (eclipsing interactions).[2]

-

Puckering Angle: ~25–30°.[2]

-

Inversion Barrier: Very low (~1.5 kcal/mol).

-

Implication: In docking simulations, you must allow the cyclobutane ring flexibility. Treating it as a rigid square will result in false-negative binding scores.[2]

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical hardness and metabolic stability.[2]

| Orbital | Localization | Significance |

| HOMO | Pyridine Nitrogen Lone Pair (n) | Nucleophilic center; prone to N-oxidation by CYP450 enzymes.[2] |

| LUMO | Carbonyl | Electrophilic center; site of nucleophilic attack (e.g., covalent cysteine targeting).[2] |

| Gap ( | ~4.5 - 5.0 eV (DFT predicted) | A large gap indicates a "hard" molecule, generally stable but requiring specific activation for reaction.[2] |

Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore.[2]

-

Negative Regions (Red): The Carbonyl Oxygen and Pyridine Nitrogen. These are H-bond acceptors.

-

Positive Regions (Blue): The Cyclobutane protons.[2]

-

The "Hole": The center of the cyclobutane ring often shows a neutral/hydrophobic patch, ideal for Van der Waals contact with hydrophobic residues (e.g., Leucine, Valine).[2]

Chelation Logic Diagram

Caption: Energetic pathway required to access the bioactive metal-chelating state.

Part 4: Spectroscopic Validation (IR/NMR)

To validate your theoretical model against synthesized batches, compare these key vibrational modes (scaling factor ~0.967 for B3LYP):

-

C=O Stretch: Predicted at ~1690–1710 cm⁻¹.[2]

-

Shift: Conjugation with the pyridine ring lowers this frequency compared to dicyclobutyl ketone (~1715 cm⁻¹).[2]

-

-

Ring Puckering Mode: Look for low-frequency modes (< 200 cm⁻¹) in the Raman spectrum, corresponding to the "butterfly" motion of the cyclobutane.[2]

-

NMR Shielding (GIAO Method):

-

Calculate NMR shielding tensors using GIAO-B3LYP/6-311+G(2d,p) (chloroform solvent model).

-

The cyclobutane protons will show distinct splitting patterns (AA'BB' system) due to the puckering, which averages out only if the inversion barrier is overcome at room temperature.[2]

-

References

-

Conformational Analysis of Pyridyl Ketones: Umar, Y. (2009).[2] Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine.[2][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-1913.[2]

-

Cyclobutane Ring Puckering Methodology: Sordo, J. A., et al. (1996).[2] Structure, vibrational spectrum, and ring puckering barrier of cyclobutane.[2] The Journal of Chemical Physics, 104, 1916.[2] (Validated by recent NIH/PubMed studies on ring strain).

-

DFT Functionals for Heterocycles: Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[2] Theoretical Chemistry Accounts, 120, 215–241.[2]

-

Medicinal Chemistry of Pyridyl Ketones: Al-Jibori, S. A., et al. (2024).[2] Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega.[2]

-

Cyclobutanes in Drug Design: Mykhailiuk, P. K. (2019).[2][4] Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie, cited in NIH/PMC.[2]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Cyclobutyl 2-pyridyl ketone

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of Cyclobutyl 2-pyridyl ketone, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the Grignard reaction between 2-bromopyridine and cyclobutanecarbonitrile, offering a reliable and scalable route to the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

This compound is a heterocyclic ketone with significant potential in various fields of chemical research. The cyclobutane moiety, a conformationally restricted alternative to linear alkyl chains, can impart unique pharmacological properties such as enhanced metabolic stability and binding efficiency in drug candidates.[1] The 2-pyridyl ketone scaffold is also a common feature in ligands for catalysis and functional materials.

Several synthetic strategies can be envisioned for the preparation of this compound, including the Friedel-Crafts acylation of pyridine, which is often challenging due to the deactivation of the pyridine ring, and palladium-catalyzed cross-coupling reactions.[2][3][4][5] However, the Grignard reaction represents a classical and highly effective method for the formation of carbon-carbon bonds. This protocol details a Grignard-based approach, which is both cost-effective and amenable to scale-up.

The chosen synthetic route involves the formation of a 2-pyridyl Grignard reagent from 2-bromopyridine, followed by its reaction with cyclobutanecarbonitrile. This method is advantageous as it avoids the use of highly toxic or expensive reagents and the reaction conditions are generally mild.[6][7][8]

Reaction Mechanism and Rationale

The synthesis of this compound via the Grignard reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: 2-Bromopyridine reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. This organometallic intermediate is a potent nucleophile. The use of an ethereal solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

-

Nucleophilic Addition to the Nitrile: The 2-pyridylmagnesium bromide then undergoes nucleophilic addition to the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile. This forms an intermediate imine salt.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the imine salt to yield the desired this compound.

The choice of cyclobutanecarbonitrile as the electrophile is strategic. While the reaction could also be performed with cyclobutanecarbonyl chloride, the nitrile offers advantages in terms of stability and handling.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Bromopyridine | Reagent | Sigma-Aldrich | 109-04-6 |

| Magnesium Turnings | 99.5% | Sigma-Aldrich | 7439-95-4 |

| Iodine | Reagent | Sigma-Aldrich | 7553-56-2 |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | 109-99-9 |

| Cyclobutanecarbonitrile | 98% | Sigma-Aldrich | 5531-31-7 |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |

| Diethyl Ether | Reagent | Sigma-Aldrich | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | |||

| Anhydrous Sodium Sulfate |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Preparation of the Grignard Reagent

-

Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

To the flask, add magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine. The iodine helps to activate the magnesium surface.

-

Add 20 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 2-bromopyridine (5.0 g, 31.6 mmol) in 30 mL of anhydrous THF.

-

Add a small portion (approximately 5 mL) of the 2-bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise over 30 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark, cloudy mixture.

Step 2: Reaction with Cyclobutanecarbonitrile

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of cyclobutanecarbonitrile (2.5 g, 30.8 mmol) in 20 mL of anhydrous THF.

-

Add the cyclobutanecarbonitrile solution dropwise to the cooled Grignard reagent over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 50 mL of 1 M hydrochloric acid. This step should be performed carefully as it is exothermic.

-

Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate imine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Safety Precautions

-

General: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

2-Bromopyridine: Is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Magnesium: Is a flammable solid. Keep away from sources of ignition.

-

Tetrahydrofuran (THF): Is a highly flammable liquid and can form explosive peroxides. Use only anhydrous THF and handle with care.

-

Hydrochloric Acid: Is corrosive. Handle with extreme care to avoid skin and eye contact.

-

-

Reaction: The formation of the Grignard reagent is exothermic and can be vigorous. The quenching step with acid is also exothermic. Both steps should be performed with caution and proper cooling.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-Bromopyridine | 5.0 g (31.6 mmol) |

| Magnesium | 1.2 g (50 mmol) |

| Cyclobutanecarbonitrile | 2.5 g (30.8 mmol) |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Grignard Formation Temperature | Reflux |

| Nitrile Addition Temperature | 0 °C to Room Temperature |

| Reaction Time | ~5 hours |

| Expected Yield | |

| Theoretical Yield | ~5.4 g |

| Typical Experimental Yield | 60-75% |

Workflow Visualization

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Norrish-Yang cyclization, specifically tailored to its application in the synthesis of aryl-substituted bicyclo[1.1.1]pentan-2-ols from aryl cyclobutyl ketones. These highly strained bicyclic structures are valuable intermediates in medicinal chemistry, serving as unique bioisosteres for aryl and other functional groups. This document moves beyond a simple recitation of steps to explain the underlying photochemical principles, critical experimental parameters, and expected outcomes, empowering researchers to successfully implement and adapt this powerful transformation.

Introduction: Harnessing Light for Complex Scaffolds

The Norrish-Yang cyclization is a powerful photochemical reaction that facilitates the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate.[1][2] This biradical can then undergo cyclization to yield a cyclobutanol derivative.[3] In the specific case of aryl cyclobutyl ketones, this reaction provides an elegant entry into the strained and synthetically valuable bicyclo[1.1.1]pentane system.[4][5]

The overall transformation can be viewed as a formal γ-C–H functionalization of the cyclobutyl ketone.[5] The aryl group is essential, acting as the chromophore that absorbs UV light, initiating the process. Understanding the mechanism is key to controlling the reaction's outcome and troubleshooting potential issues.

Mechanistic Pathway

The reaction proceeds through several distinct steps:

-

Photoexcitation: The aryl ketone absorbs a photon (typically UV light), promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital. This initially forms an excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T1). This triplet state has diradical character.

-

γ-Hydrogen Abstraction: The excited triplet carbonyl oxygen abstracts a hydrogen atom from one of the γ-positions on the cyclobutane ring. This is an intramolecular 1,5-hydrogen atom transfer (HAT), forming a 1,4-biradical intermediate.

-

Biradical Cyclization: The resulting 1,4-biradical undergoes intramolecular radical combination (cyclization) to form the C-C bond that creates the bicyclo[1.1.1]pentan-2-ol product.

It is important to note that the 1,4-biradical intermediate can also undergo a competing reaction known as Norrish Type II cleavage, which would lead to ring-opened side products.[1][6] The rigid structure of the cyclobutyl system and the specific reaction conditions are chosen to favor the desired Yang cyclization pathway.

Caption: Mechanism of the Norrish-Yang Cyclization.

Experimental Protocol: Synthesis of 2-Aryl-bicyclo[1.1.1]pentan-2-ols

This protocol is based on an optimized procedure for the Norrish-Yang cyclization of aryl cyclobutyl ketones.[5] It is crucial to adhere to the safety precautions outlined in Section 4, particularly concerning UV light exposure.

Materials and Equipment

-

Starting Material: Aryl cyclobutyl ketone (See Section 3 for substrate scope).

-

Solvent: Anhydrous benzene (C₆H₆). Caution: Benzene is a known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Vessel: A quartz immersion well photoreactor is ideal. Quartz is necessary as Pyrex glass will absorb the required UV wavelengths. The vessel should be equipped with a gas inlet/outlet, a magnetic stir bar, and a cooling system for the lamp.

-

Light Source: A high-intensity UV lamp, such as a 450-W Hanovia medium-pressure mercury arc lamp, is required.[5] These lamps emit a broad spectrum of UV light suitable for exciting the aryl ketone chromophore.

-

Inert Gas: Dry nitrogen (N₂) or argon (Ar) for deoxygenating the solution.

-

Purification: Silica gel for column chromatography.

-

Analytical Equipment: ¹H NMR, ¹³C NMR, and GC-MS for product characterization and purity assessment.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

In a quartz photoreactor vessel, dissolve the aryl cyclobutyl ketone (1.0 eq) in anhydrous benzene to a concentration of 0.02 M. For a typical 0.3 mmol scale reaction, this would be 0.3 mmol of ketone in 15 mL of benzene.[7]

-

Rationale: A relatively dilute solution is used to minimize intermolecular side reactions, such as pinacol coupling, which can occur at higher concentrations.[5] Benzene is an effective solvent as it is relatively inert and does not compete in hydrogen abstraction.

-

-

Deoxygenation:

-

Seal the reactor and purge the solution with a gentle stream of dry nitrogen or argon for 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.

-

Rationale: Molecular oxygen can quench the excited triplet state of the ketone, inhibiting the desired reaction. Removing dissolved oxygen is therefore critical for achieving good yields.

-

-

Photochemical Reaction:

-

Place the immersion well containing the UV lamp into the reactor. Ensure the cooling system for the lamp is active before ignition.

-

Turn on the magnetic stirrer to ensure homogenous irradiation of the solution.

-

Ignite the UV lamp and irradiate the reaction mixture for 4-6 hours.[5]

-

Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing by TLC or GC-MS. The starting material should be consumed over this period.

-

-

Work-up and Purification:

-

Once the reaction is complete, turn off the UV lamp and allow the apparatus to cool to room temperature.

-

Remove the solvent (benzene) under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The desired bicyclo[1.1.1]pentan-2-ol product is typically a white solid.

-

Caption: General workflow for Norrish-Yang cyclization.

Substrate Scope, Limitations, and Troubleshooting

The success of the Norrish-Yang cyclization is highly dependent on the electronic properties of the aryl group.

Favorable Substrates

Aryl cyclobutyl ketones bearing electron-withdrawing groups (EWGs) on the aromatic ring are generally excellent substrates for this transformation. The presence of EWGs is thought to enhance the n-π* character of the lowest triplet state, which is more reactive towards hydrogen abstraction.

| Entry | Aryl Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-Phenyl-bicyclo[1.1.1]pentan-2-ol | 65 |

| 2 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-bicyclo[1.1.1]pentan-2-ol | 71 |

| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-bicyclo[1.1.1]pentan-2-ol | 75 |

| 4 | 4-(Trifluoromethyl)phenyl | 2-(4-(Trifluoromethyl)phenyl)-bicyclo[1.1.1]pentan-2-ol | 80 |

| 5 | 3-Chlorophenyl | 2-(3-Chlorophenyl)-bicyclo[1.1.1]pentan-2-ol | 72 |

| 6 | 3-Pyridyl | 2-(Pyridin-3-yl)-bicyclo[1.1.1]pentan-2-ol | 55 |

Data sourced from Dong, J., et al. (2023).[5]

Limitations and Unfavorable Substrates

A significant limitation of this protocol is its incompatibility with electron-rich aryl systems. Aryl cyclobutyl ketones bearing electron-donating groups (EDGs), such as methoxy or methyl groups, fail to undergo the desired cyclization.[5] This is likely due to a change in the nature of the excited state to one with more π-π* character, which is less efficient at hydrogen abstraction. In these cases, the starting material is either recovered, or complex mixtures are formed.

| Entry | Aryl Substituent (Ar) | Outcome |

| 7 | 4-Methoxyphenyl | No desired product detected (n.d.) |

| 8 | 4-Methylphenyl | No desired product detected (n.d.) |

Data sourced from Dong, J., et al. (2023).[5]

Troubleshooting Common Issues

-

Low Conversion/Recovery of Starting Material:

-

Cause: Inefficient deoxygenation.

-

Solution: Ensure the solvent is anhydrous and the purge with inert gas is thorough (at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

-

Cause: Lamp inefficiency or incorrect vessel material.

-

Solution: Verify the lamp is functioning correctly and has not exceeded its operational lifetime. Ensure a quartz reaction vessel is being used, not Pyrex.

-

-

Formation of Side Products:

-

Cause: Competing side reactions like pinacol coupling (dimerization) or Norrish Type II cleavage (ring-opening) can occur.[5]

-

Solution: Adhere to the recommended dilute concentration (0.02 M) to disfavor bimolecular reactions like pinacol coupling. While cleavage is an inherent competing pathway, the rigid cyclobutyl system generally favors cyclization. If significant cleavage is observed, solvent effects can be explored, as polar solvents can sometimes influence the partitioning of the biradical intermediate.[6][8]

-

Safety Precautions

Photochemical reactions require specific safety protocols due to the hazards associated with high-intensity UV radiation and the chemicals used.

-

UV Radiation: High-intensity UV light can cause severe burns to the skin and eyes (photokeratitis).[9][10]

-

Control Measures: The photoreactor must be operated within a light-tight cabinet or a designated area shielded with UV-blocking materials.[7] Never look directly at the ignited lamp. Always wear UV-blocking safety glasses or a full-face shield when working near an active photoreactor.[11] Ensure any enclosure has safety interlocks that automatically shut off the lamp if opened.[9]

-

-

Chemical Hazards:

-

Benzene: Benzene is a carcinogen and is highly flammable. It must be handled exclusively within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.[7][10]

-

Mercury Lamps: UV lamps contain mercury. Handle them with care to avoid breakage. If a lamp breaks, follow established procedures for mercury spill cleanup.

-

-

Electrical Hazards: Photoreactor power supplies operate at high voltages. Ensure all electrical connections are secure and properly grounded. Do not operate with frayed or damaged cords.

Conclusion

The Norrish-Yang cyclization of aryl cyclobutyl ketones is a highly effective method for synthesizing sterically hindered and medicinally relevant bicyclo[1.1.1]pentan-2-ol scaffolds. Success hinges on careful control of experimental parameters, particularly the electronic nature of the aryl substrate and the rigorous exclusion of oxygen. By understanding the mechanistic underpinnings and adhering to the detailed protocol and safety guidelines presented, researchers can confidently employ this photochemical strategy to access complex molecular architectures for applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). The past, present, and future of the Yang reaction. In PMC. Retrieved February 7, 2026, from [Link]

-

Dong, J., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. Retrieved February 7, 2026, from [Link]

-

Chem-Station. (2016, February 23). Norrish-Yang Reaction. Chem-Station International Edition. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Chemwis. (2024, April 27). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. Retrieved February 7, 2026, from [Link]

-

Chemistry by Dr Raju. (2022, June 27). PHOTOCHEMISTRY | NORRISH TYPE-I REACTION IN SATURATED CYCLIC CARBONYL COMPOUNDS. YouTube. Retrieved February 7, 2026, from [Link]

- Marciniak, B. (1988). The "Norrish type II" photoreaction: An organic photochemistry experiment.

-

Dong, J., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Retrieved February 7, 2026, from [Link]

-

Beilstein Journals. (n.d.). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journals. Retrieved February 7, 2026, from [Link]

- Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 124(3), 396–403.

-

National Institutes of Health. (2022, October 25). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. NIH. Retrieved February 7, 2026, from [Link]

-

MIT EHS. (2020, May 1). UV Radiation Safety Guide. Massachusetts Institute of Technology. Retrieved February 7, 2026, from [Link]

-

Macmillan Group. (2017). A General Small-Scale Reactor To Enable Standardization and Acceleration of Photocatalytic Reactions. Princeton University. Retrieved February 7, 2026, from [Link]

-

Alexander, E. (n.d.). "The Photosynthesis of 2-Phenyl-bicyclo[1.1.1.]pentanol-2". ResearchGate. Retrieved February 7, 2026, from [Link]

-

University of St Andrews. (n.d.). Safe operation of UV light sources in laboratories. University of St Andrews. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (2023). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. Retrieved February 7, 2026, from [Link]

-

University of Nebraska Medical Center. (n.d.). SAFETY GUIDELINE Ultraviolet (UV) Radiation Hazards. UNMC. Retrieved February 7, 2026, from [Link]

- Naskar, S., et al. (2023). Making photochemistry scalable – an operationally simple falling film looping photoreactor. Reaction Chemistry & Engineering.

-

ChemistryViews. (2023, February 2). Path to 2-Substituted Bicyclo[1.1.1]pentanes. ChemistryViews. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Synthesis of 1-Dialkylamino-2-alkylbicyclo-[1.1.1]pentanes. ResearchGate. Retrieved February 7, 2026, from [Link]

-

KAUST Health & Safety. (n.d.). Guidelines for Working with Ultraviolet Light Sources. King Abdullah University of Science and Technology. Retrieved February 7, 2026, from [Link]

- Booker-Milburn, K. I., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(9), 1643-1648.

-

Macmillan Group. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. Retrieved February 7, 2026, from [Link]

-

University of Iowa. (2021, August 9). Occupational Safety: UV Light Guidelines. University of Iowa. Retrieved February 7, 2026, from [Link]

Sources

- 1. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. youtube.com [youtube.com]

- 4. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. ehs.mit.edu [ehs.mit.edu]

- 10. Environmental Health & Safety: Occupational Safety: UV Light Guidelines [safety.rochester.edu]

- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]

Application Note: Cyclobutyl 2-Pyridyl Ketone in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract

Cyclobutyl 2-pyridyl ketone (CAS 515154-32-2) is a high-value synthetic building block used to install the cyclobutyl-pyridine motif in small molecule drug candidates.[1] This scaffold offers a unique medicinal chemistry profile: the cyclobutyl ring provides a "puckered" conformational restriction that fills hydrophobic pockets more effectively than planar aromatics or floppy alkyl chains, while the pyridine ring serves as a hydrogen bond acceptor and solubility enhancer. This guide details the application of this ketone in synthesizing chiral secondary alcohols (via Asymmetric Transfer Hydrogenation) and sterically hindered amines (via Titanium-mediated Reductive Amination), providing validated protocols for high-yield lead optimization.[1]

Introduction: The "Goldilocks" Scaffold

In modern drug discovery, the cyclobutyl group is increasingly utilized as a bioisostere for isopropyl, cyclopentyl, or phenyl groups. It represents a "Goldilocks" zone in conformational space:

-

Vs. Isopropyl: The cyclobutyl ring reduces entropic penalty upon binding by restricting bond rotation.

-

Vs. Cyclopropyl: It is less strained and capable of "puckering" (butterfly conformation), allowing better induced fit in enzyme pockets.[1]

-

Vs. Phenyl: It increases fraction of sp3 character (

), improving solubility and metabolic stability by eliminating aromatic hydroxylation sites.[1]

When fused with a 2-pyridyl moiety, the resulting ketone becomes a divergent point for synthesizing H3 receptor antagonists, kinase inhibitors, and analgesic candidates.

Structural Logic Diagram

The following diagram illustrates the medicinal chemistry rationale behind using this compound.

Caption: Figure 1. Medicinal chemistry properties conferred by the cyclobutyl-pyridine scaffold.

Application I: Stereoselective Synthesis of Chiral Alcohols

Context: The reduction of the ketone to a secondary alcohol creates a chiral center. Enantiopure alcohols are critical for potency and selectivity. Standard borohydride reduction yields racemates; therefore, Asymmetric Transfer Hydrogenation (ATH) is the preferred industry standard.[1]

Challenge: The basic nitrogen of the pyridine ring can poison standard hydrogenation catalysts. Solution: Use of the Noyori-Ikariya catalyst system (Ru-TsDPEN) which tolerates heteroatoms and operates under mild conditions.[1]

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Target Product: (S)- or (R)-Cyclobutyl(pyridin-2-yl)methanol[1]

Materials

-

Substrate: this compound (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)[1]

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)[1]

-

Solvent: Dichloromethane (DCM) or DMF (degassed)[1]

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (10 mg per mmol substrate) in degassed DCM (5 mL).

-

Substrate Addition: Add this compound (161 mg, 1.0 mmol).

-

Reagent Addition: Slowly add the Formic Acid/TEA mixture (0.5 mL) via syringe. Caution: Exothermic gas evolution.[1]

-

Reaction: Stir at 28°C for 14–24 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[1]

-

Note: The pyridine nitrogen may slow the reaction; if conversion <50% at 12h, increase temperature to 40°C.

-

-

Quench: Dilute with water (10 mL) and neutralize with saturated NaHCO₃.

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Expected Results:

-

Yield: >85%

-

ee (Enantiomeric Excess): >94% (Determined by Chiral HPLC, Chiralcel OD-H column).[1]

Application II: Construction of Hindered Amines

Context: Installing an amine adjacent to the cyclobutyl ring creates a bulky, metabolically stable amine scaffold common in GPCR ligands (e.g., H3 antagonists).[1] Challenge: The steric bulk of the cyclobutyl group hinders nucleophilic attack, making standard reductive amination (using NaBH(OAc)₃ alone) sluggish and prone to side reactions.[1] Solution: Titanium(IV) Isopropoxide mediated reductive amination . The Ti(IV) acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.[1][2]

Protocol B: Ti(OiPr)₄ Mediated Reductive Amination

Target Product: N-Substituted-1-cyclobutyl-1-(pyridin-2-yl)methanamine[1]

Materials

-

Substrate: this compound (1.0 eq)

-

Amine: Primary or Secondary Amine (1.2 eq) (e.g., Morpholine, Methylamine)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 eq)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)[1]

-

Solvent: Absolute Ethanol or THF[1]

Step-by-Step Methodology

-

Imine Formation:

-

In a sealed vial, combine the ketone (1.0 mmol) and the amine (1.2 mmol).

-

Add Ti(OiPr)₄ (1.5 mmol, ~450 µL) neat.[1]

-

Stir at ambient temperature for 6–12 hours. The mixture will become viscous/solidify as the Ti-complex forms.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (5 mL).

-

Cool to 0°C.

-

Add NaBH₄ (1.5 mmol) portion-wise.[1]

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup (Critical Step):

-

Titanium Quench: Add 2 mL of 2M NaOH or water. A heavy white precipitate (TiO₂) will form.[1]

-

Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

-

-

Purification:

-

Concentrate the filtrate.

-

Purify via Acid-Base extraction or Column Chromatography (DCM/MeOH/NH₃).[1]

-

Data Summary Table:

| Parameter | Standard Method (NaBH(OAc)3) | Ti-Mediated Method |

| Reaction Time | 24 - 48 hours | 10 - 16 hours |

| Conversion | 40 - 60% | >90% |

| Steric Tolerance | Low | High (Ideal for Cyclobutyl) |

| Side Products | Alcohol (direct reduction) | Minimal |

Advanced Workflow: Late-Stage Diversification

Recent literature highlights the use of cyclobutyl ketones in photoredox catalysis to access cis-1,3-difunctionalized cyclobutanes via Norrish-Yang cyclization intermediates [1].[1] This allows for the modification of the cyclobutyl ring itself, a technique used to fine-tune solubility without changing the pharmacophore core.

Caption: Figure 2. Synthetic divergence from the ketone building block.

References

-

Fan, Z., et al. (2023).[1][3] "Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Angewandte Chemie International Edition. [Link][1]

-

Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. [Link][1]

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. [Link][1]

-

Talesara, G.L., et al. (2015).[1] "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. [Link][1]

Application Note: Functional Group Transformations of Cyclobutyl 2-Pyridyl Ketone

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of Cyclobutyl 2-pyridyl ketone , a high-value scaffold combining a metabolically stable lipophile (cyclobutane) with a privileged pharmacophore (pyridine).

Executive Summary & Strategic Value

This compound represents a "privileged" intersection in drug design. The cyclobutyl group offers a rigid, lipophilic spacer that resists metabolic oxidation better than gem-dimethyl or isopropyl groups (the "magic methyl" effect of ring strain). The 2-pyridyl ketone moiety serves as both a bidentate directing group for transition-metal catalysis and a precursor to chiral tertiary alcohols found in antihistamines and kinase inhibitors.

This guide covers three core transformations:

-

Chelation-Controlled Nucleophilic Addition: Exploiting the pyridine nitrogen for high diastereoselectivity.

-

Asymmetric Transfer Hydrogenation (ATH): Overcoming nitrogen-coordination poisoning to generate chiral secondary alcohols.

-

Strain-Release Functionalization: Leveraging ring strain for distal C-H activation.

Decision Matrix: Reaction Pathway Selection

The following workflow illustrates the divergent synthesis pathways available for this scaffold.

Figure 1: Strategic divergence for this compound functionalization.

Protocol 1: Chelation-Controlled Grignard Addition

Objective: Synthesis of tertiary alcohols with high diastereoselectivity. Mechanism: The pyridine nitrogen and the ketone oxygen coordinate to the Magnesium (Mg) atom, forming a rigid 5-membered chelate. The nucleophile then attacks from the less hindered face (Cram Chelate Model).

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Non-coordinating solvents enhance chelation; THF competes for Mg).

-

Additives:

(optional, to suppress enolization if alpha-protons are acidic).

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add this compound (1.0 mmol) and anhydrous DCM (5 mL).

-

Temperature Control: Cool the solution to -78 °C (Dry ice/Acetone bath). Low temperature is critical to lock the chelate conformation.

-

Addition: Add PhMgBr dropwise over 15 minutes. Note: A color change (often orange/red) indicates complex formation.

-

Equilibration: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Quench: Quench carefully with saturated aqueous

at 0 °C. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: Unlike simple alkyl ketones, the cyclobutyl group adds significant steric bulk. If conversion is low, switch to Organolithium reagents at -78 °C, which are more aggressive but less chelation-selective.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to the secondary alcohol. Challenge: The basic pyridine nitrogen can poison standard hydrogenation catalysts or alter the pH micro-environment. Solution: Use of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in an azeotropic formic acid/triethylamine mixture.

Reaction Scheme Data

| Parameter | Condition | Rationale |

| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) | Robust, tolerates heteroatoms. |

| Hydrogen Source | HCOOH / | Protonates the pyridine N, preventing catalyst poisoning. |

| Solvent | DCM or neat | High concentration increases rate. |

| Temp/Time | 25 °C, 12-24 h | Mild conditions preserve the cyclobutane ring. |

Step-by-Step Procedure

-

Catalyst Prep: In a vial, mix

and -

Reaction: Add the this compound (2.0 mmol) to the catalyst solution.

-

H-Source Addition: Add the pre-mixed HCOOH/

azeotrope (2 mL) in one portion. -